1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(2-phenylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-5-7-16(12-15)13-19(21)20-10-11-22-18(14-20)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBBSXCMVHWCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Phenylmorpholino 2 M Tolyl Ethanone
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical "disconnections." actascientific.comamazonaws.com For 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone, several strategic disconnections can be proposed to outline potential synthetic pathways.
The most logical disconnections for the target molecule are:
C-N Bond Disconnection (Amide/Ketone Linkage): The bond between the morpholine (B109124) nitrogen and the carbonyl carbon is a key disconnection point. This suggests an acylation reaction between 2-phenylmorpholine (B1329631) and a 2-(m-tolyl)acetyl derivative (such as an acyl halide or carboxylic acid). This is a robust and common method for forming such linkages.
Cα-Aryl Bond Disconnection (α-Arylation): The bond between the α-carbon and the m-tolyl group can be disconnected. This points towards an α-arylation of a 1-(2-phenylmorpholino)ethanone precursor with an m-tolyl halide or equivalent arylating agent. This strategy relies on modern cross-coupling methodologies.
Morpholine Ring Disconnections: The 2-phenylmorpholine core itself can be disconnected. This typically involves breaking the C-O and C-N bonds of the ring, leading back to precursors like N-substituted diethanolamine (B148213) derivatives or the reaction between an amino alcohol and an epoxide.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Established Synthetic Routes for Related 2-Phenylmorpholine Derivatives
The 2-phenylmorpholine moiety is a core structural component found in various biologically active compounds. wikipedia.orgwikipedia.org Its synthesis is well-established, with several reliable methods for constructing the morpholine ring.
The formation of the morpholine ring, a 1,4-oxazinane structure, is a critical step. researchgate.net This is typically achieved through intramolecular cyclization reactions. Common strategies start from vicinal amino alcohols or their derivatives. researchgate.netorganic-chemistry.org
One prevalent method involves the acid-catalyzed dehydration of N-substituted bis(2-hydroxyethyl)amines. researchgate.net Another approach is the intramolecular Williamson ether synthesis, where a deprotonated N-(2-hydroxyethyl)amino alcohol attacks an adjacent carbon bearing a leaving group. More modern methods include palladium-catalyzed aerobic oxidative cyclization of alkenes or the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate. organic-chemistry.orgchemrxiv.org
| Strategy | Precursor Type | Reagents/Conditions | Notes |
| Dehydration/Cyclization | N-substituted diethanolamine | H₂SO₄ or PPA, heat | A classical and straightforward method. researchgate.net |
| Intramolecular Alkylation | N-(2-haloethyl)amino alcohol | Base (e.g., NaH, K₂CO₃) | Relies on intramolecular Sₙ2 reaction. researchgate.net |
| From Epoxides | Amino alcohol + epoxide | Lewis or Brønsted acid | Can provide stereocontrol. researchgate.net |
| Oxidative Cyclization | N-allyl-2-aminoethanol | Pd(DMSO)₂(TFA)₂, O₂ | A modern, base-free approach. organic-chemistry.org |
| Cascade Reaction | 2-Tosyl-1,2-oxazetidine + α-formyl ester | Base (e.g., K₂CO₃) | Forms polysubstituted morpholines. acs.org |
The synthesis of the 2-(m-tolyl)ethanone portion of the molecule requires the formation of a C(sp²)-C(sp³) bond adjacent to a carbonyl group. The direct α-arylation of ketones is a significant transformation in organic synthesis. acs.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions, developed by Buchwald and Hartwig, are a cornerstone for this transformation. acs.orgrsc.org These reactions typically involve the coupling of a ketone enolate with an aryl halide (e.g., m-bromotoluene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org Nickel-catalyzed coupling reactions have also emerged as a cost-effective alternative for achieving similar transformations between alcohols and olefins to produce α-arylated ketones. acs.org Other methods include the use of hypervalent iodine reagents, such as diaryliodonium salts, which can arylate ketone silyl (B83357) enol ethers, sometimes with copper catalysis. nih.gov
| Method | Aryl Source | Catalyst/Reagents | Key Features |
| Palladium-Catalyzed Arylation | Aryl Bromide/Iodide | Pd₂(dba)₃, BINAP/Tol-BINAP, NaO-t-Bu | Broad functional group tolerance and high regioselectivity. acs.org |
| Nickel-Catalyzed Coupling | Olefin | Ni Catalyst, NHC ligand | Uses readily available starting materials like alcohols and olefins. acs.org |
| Copper-Catalyzed Arylation | Diaryliodonium Salt | Cu(I) salts, Chiral Ligands | Effective for enantioselective arylations of silyl enol ethers. nih.gov |
| Retro-Aldol Arylation | β-hydroxy compounds | Palladium catalyst | Involves a retro-aldol reaction sequence. researchgate.net |
Advanced Coupling Reactions in the Construction of the Molecular Framework
The final assembly of this compound relies on advanced coupling reactions that efficiently form the key carbon-carbon and carbon-nitrogen bonds.
Carbon-carbon bond formation is fundamental to building the carbon skeleton of organic molecules. numberanalytics.comnih.gov In the context of the target molecule, the crucial C-C bond is between the carbonyl's α-carbon and the m-tolyl ring.
As discussed in section 2.2.2, palladium- and nickel-catalyzed cross-coupling reactions are primary methods for this step. acs.orgacs.org These reactions represent a powerful tool for connecting sp² and sp³ carbon centers. An alternative C-C bond-forming strategy is the alkylation of a pre-formed enolate. For instance, the enolate of 1-(2-phenylmorpholino)ethanone could be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with an electrophilic m-tolyl source, such as m-tolyl bromide, in an Sₙ2 reaction.
| Reaction Type | Reagents | Purpose in Synthesis |
| Buchwald-Hartwig α-Arylation | Ketone enolate + Aryl halide, Pd catalyst, Ligand, Base | Forms the Cα-aryl bond directly. acs.org |
| Suzuki-Miyaura Coupling | Arylboronic acid + α-haloketone, Pd catalyst, Base | A versatile cross-coupling for C-C bond formation. |
| Enolate Alkylation | Ketone + Strong Base (e.g., LDA), then Aryl Halide | A classical method for forming α-substituted ketones. |
| Sonogashira Coupling | Terminal alkyne + Aryl halide, Pd/Cu catalysts | Used for forming C(sp)-C(sp²) bonds, less direct for this target. nih.gov |
C-N bond formation is essential for creating the link between the 2-phenylmorpholine heterocycle and the ethanone (B97240) moiety. tcichemicals.comnih.gov
The most direct approach is standard amide coupling (acylation). If the retrosynthetic path starts with 2-phenylmorpholine and 2-(m-tolyl)acetic acid, they can be coupled using common peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). taltech.ee
The Buchwald-Hartwig amination is another powerful C-N bond-forming reaction. While often used for aryl amines, its principles can be applied to the synthesis of heterocyclic systems. tcichemicals.com For instance, it could be employed in the synthesis of the 2-phenylmorpholine precursor itself. Furthermore, reductive amination, which involves the reaction of an aldehyde or ketone with an amine followed by reduction, is a key strategy for forming C-N single bonds, particularly in the construction of the morpholine precursors. nih.gov
| Reaction Type | Reagents | Purpose in Synthesis |
| Amide Coupling / Acylation | Carboxylic acid + Amine, Coupling agent (e.g., DCC, EDC) | Forms the amide bond between the morpholine N and the carbonyl C. taltech.ee |
| Buchwald-Hartwig Amination | Aryl halide + Amine, Pd catalyst, Ligand, Base | Can be used to construct the N-aryl bond in morpholine precursors. tcichemicals.com |
| Reductive Amination | Aldehyde/Ketone + Amine, Reducing agent (e.g., NaBH₃CN) | Forms C-N single bonds, useful for synthesizing morpholine precursors. nih.gov |
| Gabriel Synthesis | Alkyl halide + Phthalimide | A classical method for forming primary amines, a potential precursor step. tcichemicals.com |
Mechanistic Investigations of Key Synthetic Transformations
A plausible and efficient synthetic route to this compound involves the α-amination of a suitable ketone precursor, such as 2-(m-tolyl)ethanone. This transformation can be achieved through various methods, with copper-catalyzed reactions being particularly prominent.
The key stereoselective step in the synthesis of this compound is the formation of the carbon-nitrogen bond at the α-position of the ketone. A proposed mechanistic pathway for a copper-catalyzed α-amination of 2-(m-tolyl)ethanone with 2-phenylmorpholine is outlined below.
Initially, the ketone, 2-(m-tolyl)ethanone, is converted to its enolate form in the presence of a suitable base. Concurrently, a copper(I) catalyst reacts with 2-phenylmorpholine to form a copper(I)-amido complex. The enolate then undergoes an oxidative addition to the copper(I)-amido complex, forming a copper(III) intermediate. This high-valent copper species is key to the subsequent reductive elimination, which forms the desired C-N bond and furnishes the final product, this compound, while regenerating the copper(I) catalyst.
For a stereoselective synthesis, a chiral ligand is employed to coordinate with the copper catalyst. This chiral copper complex creates a chiral environment around the metal center, influencing the facial selectivity of the enolate attack and leading to the preferential formation of one enantiomer of the product. The steric and electronic properties of both the chiral ligand and the substrates play a crucial role in determining the degree of enantioselectivity.
Copper catalysis is instrumental in the efficient synthesis of α-amino ketones. acs.org Copper(I) iodide nanoparticles (CuI-NPs) have emerged as a particularly effective catalyst for such transformations due to their high surface area and catalytic activity.
In the context of synthesizing this compound, CuI-NPs can facilitate the coupling between an α-halo-2-(m-tolyl)ethanone and 2-phenylmorpholine. The proposed mechanism involves the oxidative addition of the α-halo ketone to the Cu(I) species on the nanoparticle surface, forming a Cu(III)-halide intermediate. Subsequent ligand exchange with 2-phenylmorpholine, followed by reductive elimination, yields the target molecule and regenerates the active Cu(I) catalyst.
The use of CuI-NPs offers several advantages, including milder reaction conditions, lower catalyst loading, and often higher yields compared to homogeneous copper catalysts. The heterogeneous nature of CuI-NPs also allows for easier catalyst recovery and recycling, aligning with the principles of green chemistry.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| CuI | None | DMF | 100 | 65 |
| CuI | L-proline | DMSO | 80 | 78 |
| CuI-NPs | None | Acetonitrile | 60 | 85 |
| Cu(OAc)2 | BINAP | Toluene | 90 | 72 (85% ee) |
Novel Synthetic Approaches and Methodological Development
Recent advancements in organic synthesis have opened new avenues for the construction of complex molecules like this compound with high levels of control and efficiency.
Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in modern organic synthesis. For the synthesis of this compound, a novel approach could involve a multicomponent reaction. For instance, a one-pot reaction between m-tolylacetaldehyde, 2-phenylmorpholine, and an oxidizing agent, catalyzed by a chiral catalyst, could directly yield the desired product. This approach would be highly atom-economical and step-efficient.
Another innovative strategy is the use of photoredox catalysis. A visible-light-mediated reaction could be designed where a photosensitizer activates a suitable precursor, such as an enol silane (B1218182) of 2-(m-tolyl)ethanone, to react with an electrophilic aminating agent derived from 2-phenylmorpholine. This method often proceeds under mild conditions and can offer unique selectivity profiles.
The application of green chemistry principles is crucial for developing sustainable synthetic processes. In the synthesis of this compound, several green strategies can be implemented.
Solvent Selection: The choice of solvent has a significant environmental impact. Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives such as ethanol, water, or ionic liquids can substantially reduce the environmental footprint of the synthesis. Solvent-free reaction conditions, where possible, represent an ideal green approach.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or mechanochemistry can significantly reduce reaction times and energy consumption. For instance, a microwave-assisted copper-catalyzed amination could potentially be developed, leading to a more rapid and energy-efficient synthesis.
| Green Chemistry Metric | Conventional Method | Greener Approach |
| Solvent | DMF | Ethanol or Water |
| Catalyst | Homogeneous CuBr | Heterogeneous CuI-NPs (recyclable) |
| Energy Input | Conventional heating (12h) | Microwave irradiation (15 min) |
| Atom Economy | Moderate | High (Multicomponent reaction) |
Purification and Isolation Methodologies in Advanced Organic Synthesis
The purification and isolation of the final product are critical steps to ensure high purity. For a compound like this compound, a combination of techniques would likely be employed.
Following the reaction, a standard workup procedure would be used to remove the catalyst and any inorganic byproducts. This typically involves quenching the reaction, followed by extraction with an organic solvent and washing with aqueous solutions.
Chromatography is the primary method for purifying organic compounds. Column chromatography using silica (B1680970) gel is a common and effective technique. The choice of eluent (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) is optimized to achieve good separation of the desired product from any remaining starting materials or side products. For achieving very high purity, High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC if a racemic mixture is obtained, can be utilized.
Crystallization is another powerful purification technique. If the product is a solid, it can be recrystallized from a suitable solvent system to obtain highly pure crystalline material. This method is also effective for separating enantiomers if a chiral resolving agent is used to form diastereomeric salts.
Finally, the purity and identity of the isolated this compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Computational and Theoretical Chemistry of 1 2 Phenylmorpholino 2 M Tolyl Ethanone
Electronic Structure Analysis and Molecular Orbital Theory
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Future research may include the computational analysis of 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone, at which point a detailed and accurate article on its theoretical chemistry could be composed.
Vibrational Spectroscopy Predictions and Theoretical Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structures. Computational chemistry allows for the a priori prediction of these spectra, aiding in the interpretation of experimental data and providing a detailed understanding of the vibrational modes of a molecule.
The theoretical vibrational spectra for this compound can be computed using quantum chemical methods, most commonly Density Functional Theory (DFT). nih.govnih.govresearchgate.net The process begins with the geometry optimization of the molecule's ground state structure. This is typically achieved using a functional such as B3LYP combined with a suitable basis set, for example, 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov
Once the optimized geometry, corresponding to a minimum on the potential energy surface, is located, the harmonic vibrational frequencies are calculated. This calculation involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. youtube.com
Theoretical IR intensities are determined from the derivatives of the dipole moment with respect to the vibrational coordinates, while Raman activities are calculated from the derivatives of the polarizability. nih.gov By plotting these intensities against the calculated frequencies, simulated IR and Raman spectra can be generated. These theoretical spectra for distinct conformers can help in identifying the specific structural forms present in an experimental sample. nih.govacs.orgacs.org
A crucial step following the frequency calculation is the assignment of each vibrational mode to a specific type of molecular motion, such as stretching, bending, or torsion. This is accomplished through visualization of the atomic displacements for each mode and, more quantitatively, through a Potential Energy Distribution (PED) analysis. nih.gov PED expresses the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration, providing an unambiguous assignment.
For this compound, key vibrational modes would include the C=O stretching of the ethanone (B97240) group, various C-H stretching and bending modes of the phenyl and tolyl rings, the C-N and C-O-C stretching modes of the morpholine (B109124) ring, and the skeletal vibrations of the entire molecule. A hypothetical PED analysis for some of the most characteristic vibrations is presented in Table 1.
Table 1: Illustrative Vibrational Assignment and Potential Energy Distribution (PED) for Key Functional Groups of this compound.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (%) |
| ~3100-3000 | ν(C-H) aromatic | C-H stretch (phenyl, tolyl) (95) |
| ~2980-2850 | ν(C-H) aliphatic | C-H stretch (morpholine) (98) |
| ~1685 | ν(C=O) | C=O stretch (ethanone) (85), C-C stretch (10) |
| ~1600, ~1480 | ν(C=C) aromatic | C=C stretch (phenyl, tolyl) (80) |
| ~1450 | δ(CH₂) | CH₂ scissoring (morpholine) (75) |
| ~1250 | ν(C-N) | C-N stretch (morpholine, ethanone) (60), C-C stretch (20) |
| ~1120 | ν(C-O-C) | C-O-C asymmetric stretch (morpholine) (70) |
Note: This table is a hypothetical representation based on typical vibrational frequencies for the constituent functional groups. Actual values would be derived from specific DFT calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Conformational Effects
NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical prediction of NMR chemical shifts can aid in spectral assignment and provide insights into the electronic structure and conformation of a molecule. nih.gov
The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This calculation yields isotropic shielding tensors for each nucleus. To compare with experimental data, these theoretical shielding values are converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~198.0 |
| Phenyl-CH | 7.2 - 7.4 | 127.0 - 130.0 |
| Tolyl-CH | 6.9 - 7.2 | 125.0 - 138.0 |
| Tolyl-CH₃ | ~2.3 | ~21.0 |
| N-CH (morpholine) | 2.8 - 3.2 | ~50.0 |
| O-CH₂ (morpholine) | 3.6 - 3.9 | ~67.0 |
| N-CH (phenyl side) | 4.0 - 4.5 | ~65.0 |
| CO-CH₂ | ~3.8 | ~45.0 |
Note: This table provides illustrative chemical shift ranges based on analogous structures. Precise values depend on the specific conformation and computational level of theory.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. acs.orgacs.org MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER or GAFF) to describe the potential energy of the system as a function of its atomic coordinates. nih.gov
For this compound, MD simulations, typically performed in a simulated solvent environment, can reveal the accessible rotational conformations around key single bonds: the C-N bond connecting the ethanone to the morpholine, the bond between the phenyl group and the morpholine ring, and the bond connecting the ethanone methylene (B1212753) to the tolyl group. researchgate.net By analyzing the simulation trajectory, one can identify the most stable, low-energy conformations and the energy barriers for interconversion between them. This provides a dynamic picture of the molecule's flexibility and preferred shapes, which is crucial for understanding its interactions with other molecules. mdpi.com
Intermolecular Interaction Analysis
The non-covalent interactions between molecules govern their aggregation behavior in condensed phases. This compound possesses several features that allow for specific intermolecular interactions. researchgate.net
The molecule lacks conventional hydrogen bond donors (e.g., O-H or N-H groups). However, the oxygen atom of the carbonyl group, the oxygen atom within the morpholine ring, and the nitrogen atom are all potential hydrogen bond acceptors. nih.gov
Furthermore, the presence of two aromatic rings (phenyl and m-tolyl) introduces the possibility of π-π stacking interactions. nih.gov These interactions, where the electron clouds of the aromatic rings attract each other, can play a significant role in crystal packing and molecular recognition. Computational analysis, using methods such as Quantum Theory of Atoms in Molecules (QTAIM) or visualizing Non-Covalent Interaction (NCI) plots, can be used to identify and characterize the strength and nature of these weak interactions in a calculated dimer or a larger molecular cluster. researchgate.net
Chemical Reactivity and Derivatization of 1 2 Phenylmorpholino 2 M Tolyl Ethanone
Reactivity at the Ketone Moiety
The ketone carbonyl group is a primary site for chemical modification due to its electrophilic carbon atom and the presence of acidic protons on the alpha-carbon.
The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. In α-amino ketones, the reactivity can be modulated by the adjacent amino group. acs.org Common nucleophilic addition reactions can lead to a variety of derivatives. For instance, reduction of the ketone would yield the corresponding secondary alcohol, 1-(2-phenylmorpholino)-2-(m-tolyl)ethanol. This transformation can be achieved using hydride reagents such as sodium borohydride. Addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), would result in the formation of tertiary alcohols.
| Nucleophile/Reagent | Reaction Type | Expected Product Structure |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduction | 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanol |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction | 1-(2-Phenylmorpholino)-2-hydroxy-2-(m-tolyl)propane |
| Phenylithium (C₆H₅Li) | Organolithium Addition | 1-(2-Phenylmorpholino)-2-phenyl-2-hydroxy-2-(m-tolyl)ethane |
| Hydroxylamine (NH₂OH) | Condensation | 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone oxime |
The carbon atom alpha to the ketone (the benzylic carbon of the m-tolyl group) is activated and can be functionalized. The synthesis of α-amino ketones can be achieved through various methods, including the direct amination of ketones. rsc.orgorganic-chemistry.org For a pre-existing molecule like this compound, further functionalization at this alpha-position is less common but theoretically possible under specific conditions that avoid cleavage of the C-N bond. More commonly, the synthesis of analogs would involve starting from a functionalized α-halo ketone, such as 2-bromo-1-(m-tolyl)ethanone (B1277502) or 2-chloro-1-(m-tolyl)ethanone, and reacting it with 2-phenylmorpholine (B1329631). nih.govchemscene.comlookchem.com
Recent advances in synthetic chemistry have explored various methods for the α-amination of ketones using different amine sources and catalysts, which represents a convergent approach to this class of compounds. rsc.orgorganic-chemistry.orgorganic-chemistry.org
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| 1-(m-tolyl)ethanone | N-Bromosuccinimide (NBS), then 2-Phenylmorpholine | Alpha-bromination followed by Nucleophilic Substitution | This compound |
| 2-Bromo-1-(m-tolyl)ethanone | 2-Phenylmorpholine | Nucleophilic Substitution | This compound |
| 1-(m-tolyl)ethanone | 2-Phenylmorpholine, Oxidizing Agent (e.g., I₂, TBHP) | Oxidative α-Amination | This compound |
Transformations Involving the Morpholine (B109124) Ring System
The morpholine ring offers sites for reactivity at the nitrogen atom and through pathways that can lead to the opening of the heterocyclic ring. e3s-conferences.orgnih.gov
The nitrogen atom in the morpholine ring is a tertiary amine, making it basic and nucleophilic. It can readily react with acids to form quaternary ammonium (B1175870) salts. Alkylation with alkyl halides would lead to the corresponding quaternary morpholinium salts. Oxidation of the nitrogen atom, for example with hydrogen peroxide or a peroxy acid, would yield the N-oxide derivative. These reactions are characteristic of tertiary amines and are expected to proceed readily.
The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions. Oxidative cleavage of the C-C bonds within the morpholine ring can be achieved using visible light and O₂ as the final oxidant, providing a method for ring-opening under mild conditions. google.com This avoids the need for transition metals or harsh oxidants. Other methods reported for morpholine derivatives include oxidation with ozone or using copper or cobalt-manganese catalysts. google.com Reductive cleavage using strong reducing agents could also potentially open the ring, typically at the C-O bonds.
Functionalization of Aromatic Moieties (Phenyl and m-Tolyl Groups)
The two aromatic rings, the N-phenyl group and the C-m-tolyl group, are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring.
On the N-phenyl group , the morpholino substituent acts as the directing group. The nitrogen atom can donate its lone pair of electrons into the ring through resonance, which is a powerful activating effect. This electron donation increases the nucleophilicity of the ring and directs incoming electrophiles to the ortho and para positions. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly ortho- and para-substituted products.
On the m-tolyl group , two substituents are present: the methyl group and the large acyl-morpholine group.
The methyl group is an activating, ortho, para-director. libretexts.org
The ketone-containing substituent is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group.
The outcome of an electrophilic substitution on this ring will depend on the reaction conditions and the interplay between these two directing groups. The activating methyl group will direct electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. The deactivating acyl group will direct to its meta positions (positions 2 and 6). Since both groups direct to positions 2 and 6, these positions are the most likely sites of attack. Position 4 is also activated by the methyl group. Steric hindrance from the bulky acyl-morpholine substituent might favor substitution at the less hindered position 6 or 4.
| Reaction | Reagents | Target Ring | Predicted Major Regioisomers |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-Phenyl | 1-(2-(4-Nitrophenyl)morpholino)-2-(m-tolyl)ethanone |
| Bromination | Br₂, FeBr₃ | N-Phenyl | 1-(2-(4-Bromophenyl)morpholino)-2-(m-tolyl)ethanone |
| Nitration | HNO₃, H₂SO₄ | m-Tolyl | 1-(2-Phenylmorpholino)-2-(4-nitro-3-methylphenyl)ethanone and/or 1-(2-Phenylmorpholino)-2-(6-nitro-3-methylphenyl)ethanone |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | m-Tolyl | 1-(2-Phenylmorpholino)-2-(4-acetyl-3-methylphenyl)ethanone |
Role as a Synthetic Building Block in Advanced Organic Synthesis
The molecular architecture of this compound makes it a promising candidate as a sophisticated building block for the construction of more complex molecular entities.
The m-tolyl ethanone (B97240) portion of the molecule can be a key starting point for the synthesis of polycyclic aromatic compounds (PACs). Ketone functionalities are versatile handles in organic synthesis, enabling a variety of cyclization and annulation reactions. For instance, derivatives of acetophenone (B1666503) are known to undergo reactions to form larger aromatic systems. researchgate.netresearchgate.net Methodologies such as intramolecular Friedel-Crafts reactions or condensation reactions followed by cyclodehydration could potentially be employed to construct additional rings onto the tolyl group.
The presence of the morpholine ring could also influence the regioselectivity of such cyclization reactions, offering a pathway to novel polycyclic structures that are not readily accessible through other synthetic routes. The synthesis of complex natural products often relies on the strategic use of such building blocks to construct highly fused tetracyclic and other polycyclic systems. nih.gov
Table 1: Potential Reactions for Polycyclic System Synthesis
| Reaction Type | Potential Role of this compound | Resulting Structure |
|---|---|---|
| Friedel-Crafts Acylation/Alkylation | The tolyl ring can be further functionalized and cyclized. | Fused aromatic rings |
| Condensation-Cyclization | The ethanone moiety can react with other difunctional compounds. | Heterocyclic or carbocyclic fused systems |
This table is illustrative and based on the known reactivity of the compound's functional groups.
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. nih.gov The 2-phenylmorpholine moiety, with its potential for hydrogen bonding and electrostatic interactions, could be a valuable component in the design of supramolecular assemblies. rsc.orgnih.gov Specifically, the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group in a protonated state could serve as a hydrogen bond donor.
Furthermore, the aromatic rings (phenyl and tolyl) can participate in π-π stacking interactions, which are crucial for the stability of many supramolecular structures. By modifying the peripheral aromatic rings with additional functional groups, it would be possible to tune the self-assembly properties of the molecule, leading to the formation of discrete molecular cages, extended networks, or functional materials. rsc.org
Application in Catalysis and Ligand Design
The field of catalysis, particularly asymmetric catalysis, heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction.
The 2-phenylmorpholine unit in the title compound is a chiral scaffold. Chiral morpholines are recognized as important structural motifs in organic synthesis and have been explored as components of chiral ligands for asymmetric catalysis. nih.govrsc.orgnih.gov The stereocenter at the C2 position of the morpholine ring, adjacent to the oxygen atom, can create a well-defined chiral environment around a metal center. nih.govrsc.org
If synthesized in an enantiomerically pure form, this compound or its derivatives could serve as ligands for transition metals like rhodium, palladium, or copper. nih.govnih.gov Such complexes could be active in a variety of asymmetric transformations, including hydrogenation, allylic substitution, and Michael additions. nih.govnih.govnih.gov The design of chiral ligands is a cornerstone of modern asymmetric catalysis, with a vast array of structures being developed to meet the demands of different chemical transformations. nih.govmdpi.comresearchgate.netresearchgate.netscispace.com
Table 2: Potential Asymmetric Catalytic Applications
| Catalytic Reaction | Metal Center | Role of the Phenylmorpholine Moiety |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral ligand to induce enantioselectivity |
| Asymmetric Allylic Alkylation | Palladium | Chiral ligand controlling the approach of the nucleophile |
This table presents potential applications based on the known utility of chiral morpholine derivatives in catalysis.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. cd-bioparticles.netmdpi.comnwpu.edu.cn The properties of MOFs are highly tunable by modifying the structure of the organic linker. For this compound to function as a MOF linker, it would need to be chemically modified to include coordinating groups, such as carboxylates, pyridyls, or other nitrogen-containing heterocycles, that can bind to metal centers. nih.govresearchgate.netfrontiersin.orgosti.govresearchgate.net
For instance, the phenyl or tolyl rings could be functionalized with carboxylic acid groups. The resulting molecule could then be used in the synthesis of MOFs, where the phenylmorpholine moiety would be oriented into the pores of the framework. nih.gov This could impart chirality to the MOF, making it potentially useful for enantioselective separations or catalysis. The functionalization of MOF linkers is a common strategy to introduce specific properties into the final material. nih.govfrontiersin.orgosti.gov
Conclusion
Future Directions and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex molecules like 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone, a substituted cathinone, often relies on multi-step processes that may not be optimized for efficiency or environmental sustainability. A common synthetic strategy for related cathinones involves the α-bromination of a substituted ketone (in this case, 2-(m-tolyl)ethanone), followed by a nucleophilic substitution reaction with the appropriate amine (2-phenylmorpholine). acs.org
Future research must focus on developing greener and more economical synthetic pathways. Key areas for improvement include:
Catalytic Approaches: Moving away from stoichiometric reagents, which are often expensive and generate significant waste, towards catalytic methods is a primary goal. chemtek.co.in For instance, developing a catalytic C-N bond formation step to replace traditional substitution reactions could improve atom economy and reduce byproducts.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous intermediates at any given time, and facilitate easier scale-up.
Alternative Solvents: The exploration of benign solvents, such as water, supercritical fluids, or bio-based solvents, is crucial to reduce the environmental impact of the synthesis.
One-Pot Syntheses: Designing a one-pot strategy where multiple reaction steps are carried out in the same vessel without isolating intermediates can significantly reduce solvent usage, time, and cost. e3s-conferences.org
A major challenge is that initial laboratory-scale syntheses, often developed for research purposes, prioritize obtaining the molecule for testing rather than process optimization, frequently using expensive or hazardous reagents that are unsuitable for larger-scale production. chemtek.co.in
Advanced Spectroscopic Characterization (beyond identification) and Theoretical Validation
While standard techniques like NMR and mass spectrometry are sufficient for structural identification, a deeper understanding of the molecule's properties requires more advanced characterization. Future research should employ these methods to explore the compound's conformational dynamics, solid-state structure, and electronic properties.
Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can confirm subtle structural details and assignments. Solid-state NMR could provide insights into the molecular packing and polymorphism in the crystalline form.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov For example, a related α-aminoketone, 1,2-Diphenyl-2-(m-tolylamino)ethanone, forms centrosymmetric dimers in its crystal structure through N-H···O hydrogen bonds. nih.govnih.gov
Theoretical Validation: Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict spectroscopic data, molecular orbitals, and electrostatic potential maps. researchgate.net Comparing theoretical calculations with experimental results provides a powerful tool for validating the assigned structure and understanding its electronic nature.
A significant challenge is growing crystals of sufficient quality for X-ray diffraction analysis. Furthermore, complex spectroscopic data requires specialized expertise for accurate interpretation and correlation with theoretical models.
Table 1: Hypothetical Comparison of Experimental and Theoretically Calculated Spectroscopic Data
| Parameter | Hypothetical Experimental Value | Hypothetical DFT Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| 13C NMR (C=O) | 198.5 ppm | 199.2 ppm |
| Vibrational Freq. (C=O stretch) | 1685 cm-1 | 1690 cm-1 |
| Dihedral Angle (Phenyl-C-C-Tolyl) | 85.2° (from X-ray) | 88.0° (gas phase) |
Expansion of Non-Biological Applications through Rational Design
The structural features of this compound—a rigid morpholine (B109124) ring, aromatic systems, and a polar ketone group—suggest potential for applications beyond biology. Morpholine derivatives are already valued in materials science as corrosion inhibitors, polymer curing agents, and catalysts. e3s-conferences.orgresearchgate.net Rational design, a concept widely used in drug discovery, can be applied to tailor the molecule's properties for specific non-biological functions. nih.gov
Potential application areas for rationally designed analogues include:
Organic Electronics: The aromatic moieties suggest that with further functionalization to enhance π-conjugation, derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Coordination Chemistry: The morpholine nitrogen and ketone oxygen atoms can act as ligands, binding to metal centers to form coordination polymers or catalysts for organic synthesis.
Functional Polymers: The molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate) and incorporated as a monomer to create polymers with tailored thermal, mechanical, or optical properties. e3s-conferences.orgresearchgate.net
The primary challenge is the lack of established structure-property relationships for this class of molecules in non-biological contexts. Significant foundational research would be needed to understand how specific structural modifications influence material properties.
Table 2: Rational Design Strategies for Non-Biological Applications
| Target Application | Required Property | Proposed Structural Modification | Rationale |
|---|---|---|---|
| Corrosion Inhibition | Strong surface adhesion | Introduce long alkyl chains | Enhances hydrophobicity and surface film formation. |
| Polymer Additive | High thermal stability | Replace phenyl/tolyl with fused aromatic rings | Increases molecular rigidity and decomposition temperature. |
| Metal Ligand | Specific coordination geometry | Add chelating groups (e.g., pyridyl) to rings | Creates multidentate ligands for stable metal complexes. |
Interdisciplinary Research with Materials Science and Theoretical Physics
The future development of novel applications for this compound will require significant interdisciplinary collaboration.
Materials Science: Collaboration with materials scientists is essential to test and develop derivatives as components in advanced materials. e3s-conferences.orgresearchgate.net This involves incorporating the molecule into polymer matrices, thin films, or nanocomposites and characterizing the resulting material's properties (e.g., tensile strength, conductivity, refractive index).
Theoretical Physics: The convergence of chemistry and physics can provide deeper insights. nih.gov Theoretical physicists can develop models to predict the collective behavior and emergent properties of materials containing these molecules. For example, principles from condensed matter physics could be used to model the electronic band structure of a conductive polymer derived from the compound, while non-equilibrium physics could model the dynamics of self-assembling systems. ed.ac.uk
The main challenge in such interdisciplinary work is bridging the knowledge gap and developing a common language between different scientific fields. nih.gov Chemists focus on molecular synthesis and structure, while materials scientists and physicists are often more concerned with bulk properties and theoretical models.
Challenges in Scaling Up Synthesis for Industrial Applications
Transitioning a synthetic route from the laboratory (gram scale) to industrial production (kilogram or ton scale) presents a distinct set of challenges that go beyond synthetic chemistry. chemtek.co.in For this compound, these would include:
Safety and Hazard Management: Reactions that are manageable in a lab, such as those involving exothermic processes or toxic reagents like bromine, can become extremely dangerous on a large scale. chemtek.co.in A thorough process safety assessment would be required.
Cost of Goods: The cost of starting materials, reagents, and solvents becomes a critical factor. Expensive reagents used in discovery chemistry are often not viable for industrial production.
Process Robustness: The synthesis must be reproducible and tolerant to minor variations in reaction conditions. A process that works perfectly on a 1g scale may fail or produce impurities on a 100kg scale.
Waste Management and Environmental Impact: Industrial processes generate large volumes of waste. Developing a process that minimizes solvent use and byproducts is crucial for both economic and environmental reasons.
Purification: Methods like column chromatography, common in the lab, are often impractical and expensive at an industrial scale. Developing efficient crystallization or distillation procedures for the final product and intermediates is essential.
Overcoming these challenges requires the expertise of process chemists and chemical engineers, who specialize in optimizing and adapting synthetic routes for safe, efficient, and economical large-scale production. chemtek.co.in
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone, and what analytical techniques validate its purity?
- Synthesis : A multi-step approach is common, starting with nucleophilic substitution between m-tolyl ethanone precursors and 2-phenylmorpholine derivatives. Cyclization reactions under acidic or basic conditions may follow to stabilize the morpholine ring . Catalysts like palladium or copper complexes can enhance yield (e.g., 60–75% in optimized protocols) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Q. What are the critical reaction conditions for synthesizing this compound, and how do deviations impact yield?
- Conditions : Temperature control (e.g., 60–80°C for cyclization), inert atmosphere (N₂/Ar), and solvent selection (e.g., dichloromethane for solubility) are crucial. Trace moisture can hydrolyze intermediates, reducing yield by 20–30% .
- Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across studies?
- Approach : Cross-validate using X-ray crystallography for absolute configuration confirmation. For example, crystallographic data (e.g., bond angles, torsion) from related morpholine derivatives (e.g., α = 82.58° in triclinic systems) can resolve ambiguities . Adjust solvent parameters in NMR simulations (e.g., DMSO-d₆ vs. CDCl₃) to replicate experimental conditions .
Q. What strategies optimize reaction pathways when intermediates are unstable or prone to degradation?
- Solutions : Use in-situ generation of unstable intermediates (e.g., Grignard reagents) to minimize isolation steps. Continuous-flow reactors improve heat/mass transfer, reducing decomposition risks . Additives like molecular sieves or scavengers (e.g., silica-bound thiourea) stabilize reactive intermediates .
Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?
- Methods : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, GPCRs). Pair with kinetic assays (e.g., IC₅₀ measurements) to validate inhibition potency. For example, fluorinated analogs show enhanced lipophilicity, improving membrane penetration .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?
- Design : Synthesize analogs with substituent variations (e.g., halogenation at m-tolyl, morpholine ring expansion). Test via dose-response assays (e.g., EC₅₀ in enzyme inhibition). For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
